A Technical Guide to 4-(Pyridin-3-yloxy)benzenesulfonic Acid (CAS 1000340-09-9): A Versatile Building Block in Medicinal Chemistry
A Technical Guide to 4-(Pyridin-3-yloxy)benzenesulfonic Acid (CAS 1000340-09-9): A Versatile Building Block in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 4-(Pyridin-3-yloxy)benzenesulfonic acid (CAS 1000340-09-9), a heterocyclic organic compound of significant interest to researchers in drug discovery and synthetic chemistry. The molecule integrates three key structural motifs: a benzenesulfonic acid group, a diaryl ether linkage, and a pyridine ring. While not an end-drug itself, its true value lies in its potential as a versatile synthetic intermediate for creating libraries of novel sulfonamide-based therapeutic candidates. This document outlines its known and predicted physicochemical properties, proposes a robust synthetic pathway, discusses its primary application as a precursor to biologically active compounds, and provides essential safety and handling protocols based on its chemical class.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. 4-(Pyridin-3-yloxy)benzenesulfonic acid is a prime example of a scaffold designed for purpose-driven synthesis. Its structure is a deliberate convergence of functionalities known to impart favorable pharmacological and pharmacokinetic properties.
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The Benzenesulfonamide Moiety: The precursor sulfonic acid group is the gateway to the benzenesulfonamide functional group, a cornerstone of medicinal chemistry. Sulfonamides are found in a wide array of approved drugs, exhibiting activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2]
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The Pyridine Ring: As a "privileged scaffold," the pyridine ring is a bioisostere for phenyl groups, offering a key advantage: the nitrogen atom can act as a hydrogen bond acceptor, improving solubility and providing a critical interaction point with biological targets.[3] Its position and orientation can significantly influence a molecule's binding affinity and selectivity.
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The Diaryl Ether Linkage: This ether bond provides a semi-rigid yet non-planar connection between the two aromatic systems. This linkage imparts a specific three-dimensional vector to the molecule, which can be crucial for orienting the pyridine and benzenesulfonamide groups correctly within a target's binding pocket.
This guide positions 4-(Pyridin-3-yloxy)benzenesulfonic acid not as a final product, but as a high-potential starting material for researchers aiming to develop novel and targeted therapeutics.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1000340-09-9 | - |
| Molecular Formula | C₁₁H₉NO₄S | [4] |
| Molecular Weight | 251.26 g/mol | [5][6] |
| Appearance | Not specified in literature; likely a white to off-white crystalline solid based on related compounds. | - |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) due to the highly polar sulfonic acid group. | Based on the properties of benzenesulfonic acid.[7] |
| pKa | Predicted to be strongly acidic (pKa < 0). | The sulfonic acid group is a strong acid, comparable to benzenesulfonic acid (pKa ≈ -2.8).[7] This ensures it is fully ionized at physiological pH. |
Synthesis and Purification: A Proposed Workflow
Proposed Synthetic Pathway
The most chemically sound approach involves a copper-catalyzed cross-coupling reaction between 3-hydroxypyridine and an activated 4-halobenzenesulfonic acid salt.
Caption: Proposed Ullmann-type synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a validated, industry-standard approach for this type of transformation.
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Reaction Setup:
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To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq.), potassium 4-fluorobenzenesulfonate (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
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Rationale: Cesium carbonate is a highly effective base for Ullmann couplings, promoting the deprotonation of the hydroxyl group. The use of the potassium salt of the sulfonic acid ensures stability and appropriate solubility. Copper(I) is the essential catalyst for this C-O bond formation.
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Solvent Addition and Heating:
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Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
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Heat the reaction mixture to 130 °C with vigorous stirring.
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Rationale: DMSO is a high-boiling, polar aprotic solvent ideal for this reaction type. An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.
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Reaction Monitoring:
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and filter to remove insoluble copper salts.
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Carefully acidify the aqueous filtrate to pH 1-2 with concentrated HCl. The product, being a strong acid, will remain in solution while many organic impurities may precipitate.
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Wash the aqueous layer with a less polar organic solvent like ethyl acetate to remove non-polar impurities.
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Rationale: The acidic workup ensures the final product is in its free sulfonic acid form.
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Purification:
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The product can often be isolated by lyophilization (freeze-drying) of the aqueous solution.
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Alternatively, purification can be achieved via reverse-phase column chromatography using a water/acetonitrile gradient.
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Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not publicly available, the following represents a confident prediction of the key analytical signatures for structural confirmation.
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¹H NMR (in D₂O):
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Pyridine Ring: Four distinct signals in the aromatic region (δ 7.5-8.8 ppm). Expect complex splitting patterns (doublets of doublets, triplets) characteristic of a 3-substituted pyridine.
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Benzene Ring: An AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.2-8.0 ppm), typical of a 1,4-disubstituted benzene ring.
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¹³C NMR (in D₂O):
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Expect 11 unique carbon signals, with 9 in the aromatic region (approx. 110-165 ppm) and 2 quaternary carbons (C-S and C-O) appearing downfield.
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Mass Spectrometry (ESI-MS):
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Negative Mode (M-H)⁻: Expected m/z at 250.02, corresponding to the deprotonated molecule [C₁₁H₈NO₄S]⁻.
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Positive Mode (M+H)⁺: Expected m/z at 252.03, corresponding to the protonated molecule [C₁₁H₁₀NO₄S]⁺.
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Applications in Research and Drug Development
The primary and most valuable application of 4-(Pyridin-3-yloxy)benzenesulfonic acid is as a strategic intermediate for the synthesis of novel benzenesulfonamide derivatives.
Conversion to Sulfonyl Chloride and Amide Coupling
The sulfonic acid is readily converted to the highly reactive sulfonyl chloride intermediate, which can then be coupled with a vast array of primary or secondary amines to generate a diverse library of target compounds.
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. longdom.org [longdom.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(PYRIDIN-3-YLOXY)BENZENESULFONIC ACID | 1000340-09-9 [sigmaaldrich.com]
- 5. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID [m.chemicalbook.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
